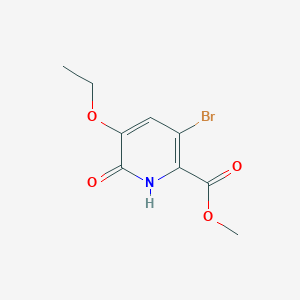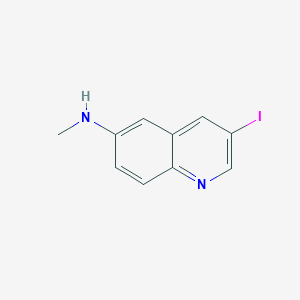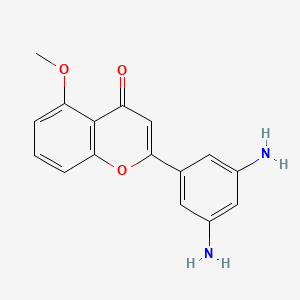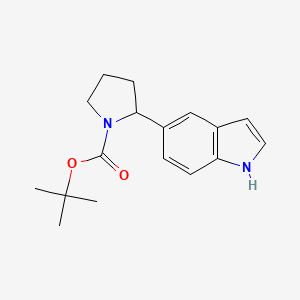![molecular formula C15H21ClN2O B11844121 2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom. This particular compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications, especially as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable diamine and a ketone. For example, the reaction between 1,2-diaminocyclohexane and a ketone can yield the spirocyclic intermediate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the spirocyclic intermediate.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the spirocyclic core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with potential variations in their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenyl-2,8-diazaspiro[4
Chemistry: The compound serves as a valuable intermediate in the synthesis of other spirocyclic compounds with potential biological activities.
Biology: It has been used in studies investigating the mechanisms of necroptosis and the role of RIPK1 in cell death pathways.
Industry: It can be utilized in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and biological activity.
Wirkmechanismus
The primary mechanism of action of 2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves the inhibition of RIPK1 kinase activity. RIPK1 is a key regulator of necroptosis, a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, thereby preventing cell death in various inflammatory diseases . The molecular targets and pathways involved include the interaction with the kinase domain of RIPK1, leading to the suppression of downstream signaling events that trigger necroptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core structure and have been studied for their potential as RIPK1 inhibitors.
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride: This compound is structurally similar but differs in the position of the phenyl group and the presence of a different substituent.
2,7-Diazaspiro[4.5]decan-1-one derivatives: These compounds have a similar spirocyclic structure but differ in the position of the nitrogen atoms.
Uniqueness
2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively inhibit RIPK1 kinase activity makes it a valuable compound for therapeutic applications in inflammatory diseases.
Eigenschaften
Molekularformel |
C15H21ClN2O |
|---|---|
Molekulargewicht |
280.79 g/mol |
IUPAC-Name |
2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-17-11-13(12-5-3-2-4-6-12)15(14(17)18)7-9-16-10-8-15;/h2-6,13,16H,7-11H2,1H3;1H |
InChI-Schlüssel |
LISUOVWGSQQDDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C2(C1=O)CCNCC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)







![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)




